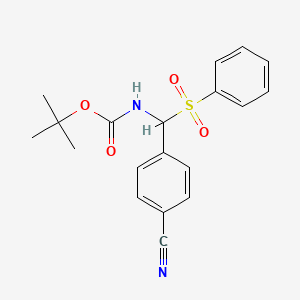

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[benzenesulfonyl-(4-cyanophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)21-17(15-11-9-14(13-20)10-12-15)26(23,24)16-7-5-4-6-8-16/h4-12,17H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSNHXTZVJGPKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-cyanobenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl and phenylsulfonyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the cyanophenyl and phenylsulfonyl groups.

Reduction: Reduced forms of the cyanophenyl and phenylsulfonyl groups.

Substitution: Substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate has a molecular formula of and a molecular weight of approximately 372.44 g/mol. The compound features a tert-butyl group, a cyanophenyl moiety, and a phenylsulfonyl group attached to a carbamate functional group. Its unique structure allows for diverse chemical reactivity and biological interactions.

Medicinal Chemistry Applications

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Preliminary studies suggest that this compound may exhibit:

- Anticancer Activity : Research indicates that derivatives of carbamate compounds can inhibit cancer cell proliferation. The specific structure of tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate may enhance its efficacy against certain cancer types by modulating biological pathways involved in tumor growth.

- Enzyme Inhibition : The compound's sulfonamide group may interact with various enzymes, potentially leading to the development of inhibitors for targets such as carbonic anhydrase and proteases, which are crucial in cancer and inflammatory diseases .

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate serves as an important intermediate in the synthesis of more complex molecules. Its utility includes:

- C–N Bond Formation : The compound can facilitate C–N bond formation through photocatalyzed reactions, enabling the synthesis of biologically relevant amines and indoles under mild conditions . This application is particularly valuable in creating libraries of compounds for drug discovery.

- Multi-step Synthesis : The synthetic pathway for tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate allows for further derivatization at various stages, making it a versatile building block for complex organic synthesis.

The biological activity of tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate has been explored through various interaction studies:

- Binding Affinity Studies : Initial data suggest that this compound may exhibit significant binding affinity with specific biological targets, which is crucial for assessing its therapeutic potential.

- Case Studies : Several case studies have documented the effects of similar compounds in inhibiting cancer cell lines and modulating enzyme activity. For example, compounds with structural similarities to tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate have been shown to effectively inhibit the growth of leukemia cells .

Mecanismo De Acción

The mechanism of action of tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on the context of its use. The cyanophenyl and phenylsulfonyl groups play a crucial role in its binding affinity and specificity towards target enzymes and receptors .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physical properties of tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate and analogous carbamate derivatives:

Structural and Functional Differences

- Sulfonyl vs. Sulfonamide Groups : The target compound’s phenylsulfonyl group enhances electrophilicity and stability compared to methylsulfonyl derivatives (e.g., tert-butyl (4-(methylsulfonyl)phenyl)carbamate) .

- Cyanophenyl Substituent: The 4-cyanophenyl group introduces strong electron-withdrawing effects, contrasting with morpholine (e.g., tert-butyl N-(4-cyanooxan-4-yl)carbamate) or methylthio-containing analogs .

- Physical State : Compounds with aromatic or rigid substituents (e.g., phenylethyl) tend to crystallize as solids, while aliphatic or flexible chains (e.g., methylthio) yield oils .

Research Findings and Implications

- Thermal Stability : The decomposition temperature of the target compound (158°C) aligns with sulfone-containing analogs (e.g., 156–157°C for tert-butyl (2-oxo-3-(phenylsulfonyl)propyl)carbamate), suggesting comparable stability .

- Biological Relevance: Methylsulfonyl derivatives (e.g., tert-butyl (4-(methylsulfonyl)phenyl)carbamate) exhibit activity in enzyme inhibition, whereas cyanophenyl-containing compounds may target specific receptors due to their electronic profiles .

Actividad Biológica

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate, also known by its CAS number 155396-71-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C19H20N2O4S

- Molecular Weight : 360.44 g/mol

- Structure : The compound features a tert-butyl group, a cyanophenyl moiety, and a phenylsulfonyl group which are critical for its biological interactions.

The biological activity of tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is primarily attributed to its ability to interact with various enzyme targets and receptors. Preliminary studies suggest that it may exhibit:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of Alzheimer's disease. In particular, it inhibits amyloid beta peptide (Aβ) aggregation, which is crucial in preventing neurodegeneration associated with Alzheimer's disease .

- Cell Viability Enhancement : In vitro studies have indicated that the compound can enhance the viability of astrocyte cells exposed to Aβ 1-42, suggesting protective effects against neurotoxic agents .

In Vitro Studies

- Inhibition of β-secretase and Acetylcholinesterase :

- Astrocyte Protection :

- Oxidative Stress Reduction :

In Vivo Studies

While in vitro results are promising, in vivo studies present mixed findings:

- In models induced by scopolamine, the compound did not show significant protective effects compared to established treatments like galantamine. This lack of efficacy was attributed to bioavailability issues within the brain .

Case Studies

A notable study focused on the protective effects of tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate against Aβ-induced cytotoxicity in astrocytes:

- Study Design : Astrocytes were treated with Aβ 1-42 followed by varying concentrations of the compound.

- Results : The compound significantly reduced TNF-α levels and improved cell viability but did not achieve statistical significance compared to controls treated with galantamine .

Comparative Analysis

To further understand the efficacy of tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate, it is useful to compare it with other related compounds:

| Compound Name | β-secretase Inhibition IC50 | Acetylcholinesterase Inhibition Ki | Aβ Aggregation Inhibition |

|---|---|---|---|

| Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate | 15.4 nM | 0.17 μM | 85% at 100 μM |

| Galantamine | Not specified | Not specified | Not specified |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate?

The compound can be synthesized via asymmetric Mannich reactions or multi-step coupling strategies. For example, tert-butyl phenyl(phenylsulfonyl)methylcarbamate derivatives are prepared using tert-butyl carbamate intermediates, where the sulfonyl group is introduced via nucleophilic substitution or sulfonation reactions. Reaction optimization (e.g., temperature, catalyst loading) is critical for yield and purity . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and carbamate integrity.

- HPLC-MS : For purity assessment (>95%) and molecular weight verification.

- X-ray Crystallography : To resolve stereochemistry, as demonstrated in studies of tert-butyl carbamate derivatives with sulfonyl groups .

- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350-1150 cm) stretches .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these degrade the tert-butyloxycarbonyl (Boc) protecting group .

Q. What safety precautions are necessary when handling this compound?

Q. What are the solubility properties of this compound?

The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or ethyl acetate. Water solubility is low due to the hydrophobic tert-butyl and phenylsulfonyl groups. Solubility profiles should be confirmed experimentally for specific reaction conditions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Asymmetric catalysis (e.g., chiral Brønsted acids or organocatalysts) can induce enantioselectivity in Mannich-type reactions. For example, tert-butyl carbamates with sulfonyl groups achieve >90% enantiomeric excess (ee) using L-proline-derived catalysts. Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., toluene vs. THF) significantly impact stereoselectivity .

Q. What mechanistic insights explain the reactivity of the phenylsulfonyl group?

The sulfonyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic attacks in cross-coupling reactions. Computational studies (DFT) suggest that steric hindrance from the tert-butyl group slows undesired side reactions, such as dimerization .

Q. How can contradictory spectroscopic data be resolved?

Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or rotameric equilibria. Strategies include:

Q. What pharmacological applications are being explored for this compound?

The tert-butyl carbamate scaffold is investigated as a protease inhibitor precursor in antiviral and anticancer drug development. The 4-cyanophenyl group may enhance binding to hydrophobic enzyme pockets, while the sulfonyl moiety mimics transition-state intermediates in enzymatic catalysis .

Q. How can computational modeling optimize derivatization strategies?

Molecular docking (AutoDock, Schrödinger Suite) predicts interactions with biological targets (e.g., kinases, proteases). QSAR models correlate substituent electronic properties (Hammett σ constants) with activity, guiding the design of analogs with improved potency or reduced toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.